Lipophilicity Optimization vs. Non-Chlorinated Isomer
The target compound (CAS 828921-00-2) exhibits a calculated logP of 2.48 (clogP, SILDrug) [1] or 2.354 (ZINC) [2], compared to the non-chlorinated positional isomer CAS 828920-91-8, which has a reported LogP of 3.76290 . The presence of the chlorine atom at the thiazole 4-position reduces lipophilicity by approximately 1.28–1.41 logP units. This 30–35% reduction in logP is quantitatively meaningful: it predicts improved aqueous solubility, reduced non-specific protein binding, and a lower risk of promiscuous aggregation, all of which are critical for reproducible screening outcomes.
| Evidence Dimension | Lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | clogP = 2.48 (SILDrug); logP = 2.354 (ZINC) |
| Comparator Or Baseline | CAS 828920-91-8 (N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide): LogP = 3.76290 |
| Quantified Difference | Δ logP = −1.28 to −1.41 (target more hydrophilic) |
| Conditions | Calculated values from ChemSrc, SILDrug/ECBD, and ZINC databases |
Why This Matters
Lower logP predicts better aqueous solubility and reduced non-specific binding, directly impacting assay reproducibility and hit confirmation rates in high-throughput screening.
- [1] SILDrug/ECBD Database. EOS53979 — clogP 2.48. URL: https://sildrug.ibb.waw.pl/ecbd/EOS53979/ View Source
- [2] ZINC Database. ZINC159327932 — logP 2.354. URL: https://zinc.docking.org/substances/ZINC000159327932/ View Source
